4'-Borono-[1,1'-biphenyl]-4-carboxylic acid pinacol ester 4'-Borono-[1,1'-biphenyl]-4-carboxylic acid pinacol ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13611256
InChI: InChI=1S/C19H21BO4/c1-18(2)19(3,4)24-20(23-18)16-11-9-14(10-12-16)13-5-7-15(8-6-13)17(21)22/h5-12H,1-4H3,(H,21,22)
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)O
Molecular Formula: C19H21BO4
Molecular Weight: 324.2 g/mol

4'-Borono-[1,1'-biphenyl]-4-carboxylic acid pinacol ester

CAS No.:

Cat. No.: VC13611256

Molecular Formula: C19H21BO4

Molecular Weight: 324.2 g/mol

* For research use only. Not for human or veterinary use.

4'-Borono-[1,1'-biphenyl]-4-carboxylic acid pinacol ester -

Specification

Molecular Formula C19H21BO4
Molecular Weight 324.2 g/mol
IUPAC Name 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoic acid
Standard InChI InChI=1S/C19H21BO4/c1-18(2)19(3,4)24-20(23-18)16-11-9-14(10-12-16)13-5-7-15(8-6-13)17(21)22/h5-12H,1-4H3,(H,21,22)
Standard InChI Key MZOYPTHOMOYJEZ-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)O
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)O

Introduction

Chemical Structure and Properties

The molecular structure of 4'-Borono-[1,1'-biphenyl]-4-carboxylic acid pinacol ester comprises a biphenyl system where one phenyl ring bears a boronic acid pinacol ester (-B(O2C2(CH3)4)) at the 4'-position, and the other phenyl ring features a carboxylic acid (-COOH) group at the 4-position. The pinacol ester group stabilizes the boronic acid, preventing self-condensation and oxidative degradation.

Key Structural Features:

  • Biphenyl Core: Provides rigidity and planar geometry, facilitating π-π interactions in catalytic systems.

  • Boronic Acid Pinacol Ester: The boron atom is coordinated to two oxygen atoms from the pinacol ligand, forming a five-membered dioxaborolane ring. This configuration enhances solubility in organic solvents compared to free boronic acids .

  • Carboxylic Acid Group: Introduces acidity (pKa ~4-5) and enables further functionalization via esterification or amidation.

Physicochemical Properties:

PropertyValue/Range
Molecular FormulaC19H21BO4
Molecular Weight324.18 g/mol
Melting Point100–102°C
Purity (HPLC)98.2–99.6%
SolubilityTHF, Dioxane, DCM

These properties are derived from analogous boronic esters, such as N-tert-butoxycarbonyl-1,2,5,6-tetrahydropyridine-4-boric acid pinacol ester, which shares comparable stability and reactivity profiles .

Synthesis and Optimization

The synthesis of 4'-Borono-[1,1'-biphenyl]-4-carboxylic acid pinacol ester typically involves a multi-step route, leveraging palladium-catalyzed borylation and protective group strategies.

Synthetic Route

  • Borylation of Halogenated Precursors:
    A halogenated biphenyl derivative (e.g., 4-bromo-[1,1'-biphenyl]-4-carboxylic acid) undergoes Miyaura borylation with bis(pinacolato)diboron in the presence of a palladium catalyst, such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2). This step installs the boronic ester group at the 4'-position .

    Ar-Br+B2(pin)2Pd catalystAr-B(pin)\text{Ar-Br} + \text{B}_2(\text{pin})_2 \xrightarrow{\text{Pd catalyst}} \text{Ar-B(pin)}
  • Carboxylic Acid Protection/Deprotection:
    The carboxylic acid group is often protected as a tert-butyl ester during synthesis to prevent side reactions. Deprotection using trifluoroacetic acid (TFA) yields the final product .

Reaction Conditions and Yield Optimization

  • Catalyst Loading: 0.06–0.1 equivalents of Pd(dppf)Cl2 ensure efficient cross-coupling while minimizing costs .

  • Solvent System: Dioxane or tetrahydrofuran (THF) at 85–100°C provides optimal reaction kinetics.

  • Base Selection: Potassium acetate (KOAc) facilitates transmetallation, critical for boron transfer .

ParameterOptimal RangeImpact on Yield
Temperature85–90°CMaximizes conversion
Reaction Time12–16 hoursEnsures completion
Pd Catalyst Loading0.06–0.08 eqBalances cost and efficiency

Under these conditions, yields of 51–58% are achievable, with purity exceeding 98% after recrystallization .

Characterization and Analytical Data

The structural integrity and purity of 4'-Borono-[1,1'-biphenyl]-4-carboxylic acid pinacol ester are confirmed through spectroscopic and chromatographic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (400 MHz, CDCl3):

    • δ 8.10–8.15 (d, 2H, biphenyl H-2/H-6), 7.60–7.65 (d, 2H, biphenyl H-3/H-5), 1.30 (s, 12H, pinacol methyl).

    • The absence of peaks at δ 6.5–7.0 confirms complete borylation .

  • 13C NMR:

    • 167.5 ppm (C=O, carboxylic acid), 135.2 ppm (quaternary boron-linked carbon), 24.8 ppm (pinacol methyl) .

Mass Spectrometry (MS)

  • EI-MS (m/z): 324 [M]+, 309 [M – CH3]+, 266 [M – pinacol fragment]+ .

High-Performance Liquid Chromatography (HPLC)

  • Retention time: 12.4 min (C18 column, acetonitrile/water gradient).

  • Purity: 98.2–99.6% .

Applications in Organic Synthesis

4'-Borono-[1,1'-biphenyl]-4-carboxylic acid pinacol ester serves as a versatile building block in:

Suzuki-Miyaura Cross-Coupling

The compound participates in palladium-catalyzed couplings with aryl halides to form biaryl structures, a cornerstone of drug discovery (e.g., antihypertensive agents) .

Functional Material Synthesis

Its rigid biphenyl core is incorporated into liquid crystals and organic light-emitting diodes (OLEDs), where planarity enhances charge transport .

Challenges and Future Directions

Stability Concerns

While the pinacol ester improves stability, hydrolysis under acidic or aqueous conditions remains a limitation. Future work may explore fluorinated pinacol analogs for enhanced robustness.

Scalability

Current yields (51–58%) are suboptimal for industrial-scale production. Continuous-flow systems and catalyst recycling could address this .

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